N'-[1-(2-thienyl)butylidene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that features a thiophene ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of thiophene-2-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents are typically used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thiophenes .
Scientific Research Applications
N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. The thiophene ring and benzodioxole moiety contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(thiophen-2-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
Uniqueness
N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4g/mol |
IUPAC Name |
N-[(E)-1-thiophen-2-ylbutylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H16N2O3S/c1-2-4-12(15-5-3-8-22-15)17-18-16(19)11-6-7-13-14(9-11)21-10-20-13/h3,5-9H,2,4,10H2,1H3,(H,18,19)/b17-12+ |
InChI Key |
NIJDUKQKZFYZDU-SFQUDFHCSA-N |
SMILES |
CCCC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CS3 |
Isomeric SMILES |
CCC/C(=N\NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=CS3 |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CS3 |
Origin of Product |
United States |
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